BenchChemオンラインストアへようこそ!

3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Lipophilicity profiling Drug-likeness optimization CNS permeability prediction

3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione (CAS 1325305-60-9, molecular formula C₁₆H₂₀N₂S, MW 272.4 g/mol) is a spirocyclic imidazoline-2-thione derivative featuring a seven-membered cycloheptane ring spiro-fused to a 2-thioxoimidazoline core bearing a meta-tolyl substituent at position 3. The compound belongs to the broader 1,4-diazaspiro[4.6]undec-3-ene-2-thione scaffold class, which is structurally related to gabapentin-lactam analogues that have been patented for analgesic applications.

Molecular Formula C16H20N2S
Molecular Weight 272.41
CAS No. 1325305-60-9
Cat. No. B2698468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
CAS1325305-60-9
Molecular FormulaC16H20N2S
Molecular Weight272.41
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC3(CCCCCC3)NC2=S
InChIInChI=1S/C16H20N2S/c1-12-7-6-8-13(11-12)14-15(19)18-16(17-14)9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,18,19)
InChIKeyOPVOVWUJBNCHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione (CAS 1325305-60-9): Spirocyclic Imidazoline-2-Thione Research Scaffold


3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione (CAS 1325305-60-9, molecular formula C₁₆H₂₀N₂S, MW 272.4 g/mol) is a spirocyclic imidazoline-2-thione derivative featuring a seven-membered cycloheptane ring spiro-fused to a 2-thioxoimidazoline core bearing a meta-tolyl substituent at position 3 [1]. The compound belongs to the broader 1,4-diazaspiro[4.6]undec-3-ene-2-thione scaffold class, which is structurally related to gabapentin-lactam analogues that have been patented for analgesic applications [2]. It is available as a research-grade chemical (≥95% purity) from multiple commercial suppliers and is catalogued for use as a synthetic building block and screening compound in early-stage drug discovery .

Why 3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione Cannot Be Casually Replaced by In-Class Analogs


The 1,4-diazaspiro[4.6]undec-3-ene-2-thione scaffold class exhibits pronounced structure-property sensitivity: even minor modifications to substituent identity, substituent position, or spiro ring size produce measurable shifts in computed lipophilicity (ΔXLogP3 up to 1.1 log units) and alter the compound's placement in drug-like chemical space [1]. The target compound occupies a distinct property niche—with an XLogP3 of 4.0 it is more lipophilic than the [4.5]dec (XLogP3 3.4) and [4.4]non (XLogP3 2.9) ring-contracted analogs, yet slightly less lipophilic than the 3-chlorophenyl variant (XLogP3 4.2), positioning it uniquely for CNS-oriented or membrane-permeability-focused screening cascades [2]. Furthermore, the imidazoline-2-thione pharmacophore is a validated recognition motif: substituted imidazoline-2-thiones have demonstrated VEGFR-2 inhibition (IC₅₀ = 3.26 µM against MCF-7), submicromolar anticancer cytotoxicity, and hypochlorite-activated antibacterial activity in peer-reviewed studies, confirming that substituent choice on this scaffold directly modulates biological outcome [3]. Generic substitution without experimental confirmation of target engagement or ADME parameters risks selecting a compound with a fundamentally different bioactivity and property profile.

3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione: Quantitative Differentiation Evidence Versus Closest Analogs


XLogP3 Differentiation: Intermediate Lipophilicity vs. Halogenated and Ring-Contracted Analogs

The target compound (CAS 1325305-60-9) exhibits a computed XLogP3-AA value of 4.0, which is intermediate among the 1,4-diazaspiro[4.6]undec-3-ene-2-thione analog series [1]. The 3-chlorophenyl analog (CAS 1325306-12-4) is more lipophilic (XLogP3 4.2, Δ = +0.2), while the 4-fluorophenyl analog (CAS 899926-69-3) is less lipophilic (XLogP3 3.7, Δ = -0.3). The ring-contracted analogs bearing the identical m-tolyl group show substantially lower lipophilicity: the [4.5]decane variant (CAS 5955-45-3) has XLogP3 3.4 (Δ = -0.6) and the [4.4]nonane variant (CAS 1326887-25-5) has XLogP3 2.9 (Δ = -1.1) [2]. This 0.6–1.1 log unit difference in predicted logP relative to ring-contracted congeners corresponds to an approximately 4- to 12-fold difference in predicted membrane partition coefficient, which is relevant for passive permeability and CNS penetration screening strategies [3].

Lipophilicity profiling Drug-likeness optimization CNS permeability prediction

Topological Polar Surface Area Constancy: Scaffold-Retained H-Bonding Capacity Across the Analog Series

All five compared 1,4-diazaspiro analogs share an identical computed topological polar surface area (TPSA) of 56.5 Ų, regardless of aryl substituent identity (3-methyl, 3-chloro, 4-fluoro) or spiro ring size ([4.6], [4.5], or [4.4]) [1]. The hydrogen bond donor count (HBD = 1) and hydrogen bond acceptor count (HBA = 2, except for the 4-fluorophenyl analog which has HBA = 3 due to the fluorine atom) are also largely conserved [2]. This invariance indicates that the imidazoline-2-thione core—not the peripheral substituent—dominates the polar surface area contribution. A TPSA of 56.5 Ų is well below the commonly cited threshold of 90 Ų for blood-brain barrier penetration and below 140 Ų for acceptable oral absorption, suggesting that the scaffold class as a whole falls within favorable permeability space, with specific lipophilicity (XLogP3) serving as the primary tunable differentiation parameter [3].

TPSA Hydrogen bonding Blood-brain barrier penetration Oral bioavailability

Spiro Ring Size Impacts Heavy Atom Count and Molecular Complexity—Structural Differentiation for Crystallization and Formulation

The target compound possesses a seven-membered cycloheptane spiro ring ([4.6] scaffold), distinguishing it from the more common six-membered cyclohexane ([4.5]dec, CAS 5955-45-3) and five-membered cyclopentane ([4.4]non, CAS 1326887-25-5) analogs while retaining the identical m-tolyl substituent [1]. This ring expansion increases the heavy atom count from 17 ([4.4]non) and 18 ([4.5]dec) to 19 ([4.6]undec), and raises the computed molecular complexity score from 355 ([4.4]non) and 369 ([4.5]dec) to 380 ([4.6]undec) [2]. The larger spiro ring introduces additional conformational flexibility (the cycloheptane ring can adopt twist-chair and twist-boat conformations, as documented in the crystal structure of the closely related 4-phenyl-1,2,4-triazaspiro[4.6]undec-1-ene-3-thione where the seven-membered ring adopts a twist-chair conformation [3]), which may reduce crystal lattice packing efficiency and consequently alter solubility and melting point relative to the more rigid [4.5] and [4.4] analogs.

Spiro ring engineering Molecular complexity Crystallinity Formulation

Commercially Available Purity and Supplier Benchmarking: Target Compound Matches or Exceeds Analog Offerings

The target compound is available at ≥95% purity from multiple independent suppliers: Chemenu (Catalog CM848086, 95%+ purity, MW 272.41) , Leyan (Product No. 1399685, 95% purity) , and ChemScene (Catalog CS-0329015, storage sealed in dry, 2–8°C) ; the 3-chlorophenyl analog (CAS 1325306-12-4) is available at 95%+ purity (Chemenu CM848096) and the [4.5]dec analog (CAS 5955-45-3) is available at 98% purity from Leyan (Product No. 1524713), but the [4.5]dec compound is no longer available from VWR, potentially indicating supply discontinuation risk for that analog . The target compound's multi-supplier availability at consistent purity reduces single-source dependency, which is a procurement risk factor when sourcing less common analogs that may be carried by fewer vendors.

Vendor sourcing Purity specification Procurement Supply chain

Imidazoline-2-Thione Pharmacophore Validation: Class-Level Evidence for Anticancer and Antimicrobial Screening Relevance

While no direct biological data are published for the target compound itself, the imidazoline-2-thione pharmacophore present in its core scaffold has been validated across multiple independent studies. Zaki et al. (2020) reported that imidazolin-2-thione derivatives exhibit VEGFR-2 enzyme inhibitory activity with compound III achieving an IC₅₀ of 3.26 µM against the MCF-7 breast cancer cell line (reference drug sorafenib IC₅₀ = 1.12 µM) [1]. Separately, imidazole-2-thione S-substituted derivatives demonstrated submicromolar IC₅₀ values against lung, cervical, and colorectal cancer cell lines with selectivity over fibroblasts [2]. Additionally, imidazoline-2-thione-based fluorescent probes have shown hypochlorite-activated antibacterial activity, confirming the thione moiety can serve as a bioactivatable warhead [3]. Spiroleiferthione A, a natural product containing a 2-thiohydantoin spiro skeleton structurally related to the target compound, exhibited dosage-dependent inhibition of high glucose-induced human renal mesangial cell proliferation, providing further class-level evidence for spirocyclic thione bioactivity [4].

Imidazoline-2-thione Anticancer VEGFR-2 inhibition Antibacterial Pharmacophore

Meta-Methyl Substituent Positional Isomerism: Engineered Steric and Electronic Differentiation from Para-Substituted Analogs

The target compound bears a methyl group at the meta position of the 3-phenyl ring, whereas the 4-fluorophenyl analog (CAS 899926-69-3) has fluorine at the para position and the 3-chlorophenyl analog (CAS 1325306-12-4) has chlorine at the meta position [1]. Meta substitution introduces a steric environment that differs fundamentally from para substitution: the meta-methyl group projects at approximately 120° from the imidazoline ring plane, whereas a para-substituent projects along the molecular long axis [2]. This positional difference can alter the dihedral angle between the phenyl ring and the imidazoline-thione plane, as demonstrated in the crystal structure of 4-phenyl-1,2,4-triazaspiro[4.6]undec-1-ene-3-thione where the phenyl–triazathione dihedral angle is 74.90(4)° [3]. The electronic effect of methyl (σₘ = -0.07, Hammett) is electron-donating and weakly inductive, contrasting with chlorine (σₘ = +0.37, electron-withdrawing) and para-fluoro (σₚ = +0.06, weakly electron-withdrawing by induction but electron-donating by resonance), providing a distinct electronic profile for target engagement studies [4].

Substituent position effect SAR Steric hindrance Electronic effects

Recommended Research and Procurement Application Scenarios for 3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione


Structure-Activity Relationship (SAR) Matrix Studies of 1,4-Diazaspiro[4.6]undec-3-ene-2-thione Scaffolds

The target compound serves as the neutral-lipophilic reference point (XLogP3 = 4.0, meta-CH₃, σₘ ≈ -0.07) in an SAR matrix spanning substituent electronics (electron-withdrawing: 3-Cl with σₘ = +0.37, XLogP3 4.2; electron-neutral/weakly donating: 4-F with σₚ = +0.06, XLogP3 3.7) and spiro ring size ([4.4]non with XLogP3 2.9 vs. [4.5]dec with XLogP3 3.4 vs. [4.6]undec with XLogP3 4.0) [1]. This matrix design, where TPSA is invariant at 56.5 Ų across all five analogs, isolates lipophilicity as the single variable physicochemical parameter, enabling clean interpretation of biological screening data [2]. Researchers procuring the full analog set can deconvolve substituent electronic effects from passive permeability effects in cell-based assays.

CNS Drug Discovery Screening: Favorable Physicochemical Profile for Blood-Brain Barrier Penetration Assessment

With a TPSA of 56.5 Ų (well below the 90 Ų CNS penetration threshold) and an XLogP3 of 4.0 (within the CNS drug-like range of 1–5), the target compound occupies physicochemical property space consistent with marketed CNS drugs [1]. The structurally related 2-azaspiro[4.6]undecane-3-thione scaffold has been specifically claimed in patent literature for analgesic applications targeting neuropathic pain, establishing precedent for CNS activity in this spiro ring class [2]. The compound's intermediate lipophilicity relative to the more lipophilic 3-chlorophenyl analog (XLogP3 4.2) and less lipophilic [4.5]dec analog (XLogP3 3.4) makes it a candidate for parallel artificial membrane permeability assay (PAMPA-BBB) screening as part of a CNS-focused lead identification cascade.

Imidazoline-2-Thione-Based Anticancer or Antimicrobial Screening Campaigns

Given the validated imidazoline-2-thione pharmacophore activity against VEGFR-2 (IC₅₀ = 3.26 µM, MCF-7) and submicromolar anticancer potency in S-substituted imidazole-2-thione derivatives, the target compound represents a structurally novel chemotype for anticancer screening [1]. The meta-methyl group provides a sterically and electronically distinct substitution pattern from previously explored imidazoline-2-thione anticancer agents, which have predominantly featured halogenated or S-alkylated derivatives [2]. Additionally, the hypochlorite-activated antibacterial mechanism demonstrated by imidazoline-2-thione probes suggests potential for the target compound as a scaffold for activatable antimicrobial agents or fluorescent probe development [3].

Synthetic Chemistry: Building Block for N-Functionalized and S-Derivatized Library Synthesis

The target compound contains a free NH at position 1 and a thione (C=S) group at position 2 of the imidazoline ring, both of which are synthetically addressable handles [1]. N-acylation with benzoyl chlorides yields 1-benzoyl derivatives (e.g., CAS 1223767-57-4, 1-(3,4-dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione; CAS 1223974-41-1, 1-(3-chlorobenzoyl) analog) [2], while S-alkylation can yield thioether derivatives, both transformations extensively precedented in the imidazoline-2-thione literature. The compound's availability at ≥95% purity from multiple vendors (Chemenu, Leyan, ChemScene) supports its use as a reliable starting material for parallel library synthesis [3].

Quote Request

Request a Quote for 3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.